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molecular formula C10H5F2NO3 B3034807 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid CAS No. 228728-19-6

6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Cat. No. B3034807
M. Wt: 225.15 g/mol
InChI Key: SUJKVJSPRDGSJX-UHFFFAOYSA-N
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Patent
US04665079

Procedure details

A mixture of 22.50 g (83.03 mmole) 1-ethyl-1,4-dihydro-4-oxo-6,7,8-trifluoro-3-quinolinecarboxylic acid, 225 ml acetonitrile, 11.25 g (87.08 mmole) N-ethyl-3-pyrrolidinemethanamine and 12.6 g (83.03 mmole) 1,8-diazabicyclo[5.4.0]undec-7-ene was refluxed 1 hour then was stirred at room temperature overnight. The solid was filtered and washed with ether to give 26.33 g of 1-ethyl-7-[3-(ethylamino)-methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, mp 208°-210° C.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
11.25 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:3]1[C:12]2[C:7](=[CH:8][C:9]([F:15])=[C:10](F)[C:11]=2[F:13])[C:6](=[O:16])[C:5]([C:17]([OH:19])=[O:18])=[CH:4]1)C.C(NCC1CCNC1)C.N12CCCN=C1CCCCC2>C(#N)C>[F:15][C:9]1[CH:8]=[C:7]2[C:12](=[C:11]([F:13])[CH:10]=1)[NH:3][CH:4]=[C:5]([C:17]([OH:19])=[O:18])[C:6]2=[O:16]

Inputs

Step One
Name
Quantity
22.5 g
Type
reactant
Smiles
C(C)N1C=C(C(C2=CC(=C(C(=C12)F)F)F)=O)C(=O)O
Name
Quantity
11.25 g
Type
reactant
Smiles
C(C)NCC1CNCC1
Name
Quantity
12.6 g
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
225 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C2C(C(=CNC2=C(C1)F)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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